molecular formula C18H22FNO5 B587929 diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate CAS No. 1391054-38-8

diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate

Cat. No.: B587929
CAS No.: 1391054-38-8
M. Wt: 351.374
InChI Key: JDUIFJZPUHLITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a fluorine atom, and a methoxy group attached to a phenyl ring, making it a unique and versatile molecule for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate typically involves multiple steps. One common method includes the reaction of cyclopropylamine with 3-fluoro-4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with diethyl malonate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[N-Cyclopropyl-(3-chloro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester
  • 2-[[N-Cyclopropyl-(3-fluoro-4-ethoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester

Uniqueness

The presence of the fluorine atom and the methoxy group in diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a valuable molecule for various research applications.

Properties

IUPAC Name

diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO5/c1-4-24-17(21)14(18(22)25-5-2)11-20(12-6-7-12)13-8-9-16(23-3)15(19)10-13/h8-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUIFJZPUHLITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C1CC1)C2=CC(=C(C=C2)OC)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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